2-Nitro-3,6-bis(trifluoromethyl)aniline
Overview
Description
“2-Nitro-3,6-bis(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H4F6N2O2 . It has an average mass of 274.120 Da and a monoisotopic mass of 274.017700 Da .
Molecular Structure Analysis
The molecular structure of “2-Nitro-3,6-bis(trifluoromethyl)aniline” consists of a benzene ring substituted with nitro (-NO2), amino (-NH2), and two trifluoromethyl (-CF3) groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Scientific Research Applications
Synthetic Processes and Materials Development
2-Nitro-3,6-bis(trifluoromethyl)aniline serves as an intermediate in the synthesis of novel compounds with various applications. For instance, it has been used in the synthesis of novel pesticides such as bistrifluron, demonstrating potent growth-retarding activity against pests. This synthesis involves multiple steps, including nitration, reduction, chlorination, and final reactions to yield bistrifluron with a high yield, making it feasible for industrial production (Liu An-chan, 2015). Furthermore, 2-Nitro-3,6-bis(trifluoromethyl)aniline has been utilized in the safe and efficient preparation of 3,5-bis(trifluoromethyl)acetophenone, showcasing its versatility in chemical syntheses (Zhao Li-qiang, 2007).
Advanced Material Research
Research has also extended into the development of novel polyimides with 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein‐3′,5′‐bis(trifluoromethyl)anilide (6FADAP), containing fluorine and phthalimide moieties. These polyimides exhibit excellent solubility, high glass-transition temperatures, good thermal stability, low water absorption, and desirable dielectric properties. Such characteristics make them suitable for applications in high-temperature electro-optics and possibly in other advanced materials requiring specific thermal and electrical properties (B. Myung et al., 2003).
Photocatalysis and Catalytic Studies
In catalysis, research on metal ion release in photocaged complexes using ZinCast derivatives has provided insights into designing photocages with desired properties for specific applications. This research highlights the potential of using 2-Nitro-3,6-bis(trifluoromethyl)aniline derivatives in photocatalytic processes, offering new pathways for catalytic reactions (C. Gwizdala et al., 2012).
Kinetic and Mechanistic Investigations
The compound has also been involved in studies exploring the kinetics and mechanisms of reactions, such as the σ complexation of aromatic triflones. These studies provide valuable information on the reactivity of nitro-substituted trifluoromethyl compounds and contribute to a deeper understanding of their behavior in various chemical environments, which is crucial for developing more efficient synthesis methods (N. E. Guesmi et al., 2014).
Safety And Hazards
While specific safety and hazard data for “2-Nitro-3,6-bis(trifluoromethyl)aniline” is not available, it’s important to handle all chemical compounds with care and appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .
properties
IUPAC Name |
2-nitro-3,6-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(5(3)15)16(17)18/h1-2H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFOGKMVBOCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264406 | |
Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3,6-bis(trifluoromethyl)aniline | |
CAS RN |
1351516-08-9 | |
Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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